molecular formula C15H12ClFN2O B11354960 2-[1-(4-chlorophenoxy)ethyl]-5-fluoro-1H-benzimidazole

2-[1-(4-chlorophenoxy)ethyl]-5-fluoro-1H-benzimidazole

Cat. No.: B11354960
M. Wt: 290.72 g/mol
InChI Key: AQIKOSNRGCCQTJ-UHFFFAOYSA-N
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Description

2-[1-(4-CHLOROPHENOXY)ETHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chlorophenoxyethyl group and a fluorine atom attached to the benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-CHLOROPHENOXY)ETHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-chlorophenol with ethylene oxide to form 4-chlorophenoxyethanol. This intermediate is then reacted with 5-fluoro-1H-1,3-benzodiazole under specific conditions to yield the target compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-CHLOROPHENOXY)ETHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and chlorine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[1-(4-CHLOROPHENOXY)ETHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-CHLOROPHENOXY)ETHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-CHLOROPHENOXY)ETHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE is unique due to the presence of both a fluorine atom and a chlorophenoxyethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12ClFN2O

Molecular Weight

290.72 g/mol

IUPAC Name

2-[1-(4-chlorophenoxy)ethyl]-6-fluoro-1H-benzimidazole

InChI

InChI=1S/C15H12ClFN2O/c1-9(20-12-5-2-10(16)3-6-12)15-18-13-7-4-11(17)8-14(13)19-15/h2-9H,1H3,(H,18,19)

InChI Key

AQIKOSNRGCCQTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)F)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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